N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine
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Overview
Description
N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyrazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Toluene, ethyl acetate, methanol
Catalysts: Palladium on carbon, copper iodide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce amines or hydrocarbons .
Scientific Research Applications
N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyrazine-containing molecules. Examples include:
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A compound with potential anticancer effects.
Matrine: Known for its antimicrobial and anticancer activities.
Uniqueness
N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H21N5 |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H21N5/c1-13-16(19-10-9-17-13)21-11-6-14(7-12-21)20(2)15-5-3-4-8-18-15/h3-5,8-10,14H,6-7,11-12H2,1-2H3 |
InChI Key |
WMDIJYUCDUIVRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
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